molecular formula C9H7IN2O3 B12327638 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid

3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid

Cat. No.: B12327638
M. Wt: 318.07 g/mol
InChI Key: BVTKGILCAZCKBS-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of iodine and methoxy groups in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid typically involves the iodination of a methoxy-substituted indazole precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring . The reaction conditions often require a solvent like acetic acid and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and yields. Catalysts and automated systems are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The iodine and methoxy groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1H-indazole-6-carboxylic acid
  • 5-Methoxy-1H-indazole-6-carboxylic acid
  • 3-Bromo-5-methoxy-1H-indazole-6-carboxylic acid

Uniqueness

3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-iodo-5-methoxy-2H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O3/c1-15-7-3-4-6(11-12-8(4)10)2-5(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTKGILCAZCKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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